molecular formula C8H9NO2S B2887958 Methyl 5-(Methylthio)nicotinate CAS No. 14187-32-7; 74470-43-2

Methyl 5-(Methylthio)nicotinate

Cat. No.: B2887958
CAS No.: 14187-32-7; 74470-43-2
M. Wt: 183.23
InChI Key: MCBPMUHKVUPWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(Methylthio)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 3-position and a methylthio (-SMe) substituent at the 5-position of the pyridine ring. Nicotinic acid esters are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis, with substituents significantly influencing their chemical stability, bioavailability, and biological activity .

Properties

IUPAC Name

methyl 5-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPMUHKVUPWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 5-(Methylthio)nicotinate and related nicotinate esters:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Hydrolysis Half-Life (HSA, pH 7.4) Applications
Methyl Nicotinate C₇H₇NO₂ 137.14 None (parent compound) Commercial synthesis or esterification of nicotinic acid >95 hours Pharmaceutical standard, vasodilator
Ethyl 5-Methylnicotinate C₉H₁₁NO₂ 165.19 5-methyl, ethyl ester Esterification of 5-methylnicotinic acid with ethanol Not reported Research intermediate
Methyl 5-Fluoro-6-Methoxynicotinate C₈H₈FNO₃ 185.15 5-fluoro, 6-methoxy Halogenation/methoxylation of nicotinate precursors Not reported Pharmaceutical intermediate
Methyl 2-Amino-5-methylnicotinate C₈H₁₀N₂O₂ 166.18 2-amino, 5-methyl Custom synthesis via aminolysis or catalytic amination Not reported Medical intermediate
Methyl 5-Cyanonicotinate C₈H₆N₂O₂ 162.15 5-cyano Cyanation of halogenated nicotinate esters Not reported Organic synthesis
This compound C₈H₉NO₂S 183.23 (calculated) 5-methylthio Hypothetical: Thioether formation via nucleophilic substitution or coupling reactions (analogous to ) Predicted: Moderate (based on -SMe group effects) Likely intermediate for bioactive molecules

Key Research Findings

Hydrolysis Stability

  • Substituent Impact on Hydrolysis: Methyl Nicotinate exhibits exceptional stability in human serum albumin (HSA), with a half-life exceeding 95 hours, whereas esters with bulkier substituents (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (<15 minutes) .

Pharmacological Relevance

  • Medical Intermediates: Methyl 2-Amino-5-methylnicotinate is highlighted as a key intermediate in drug development, underscoring the utility of substituted nicotinates in medicinal chemistry .

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